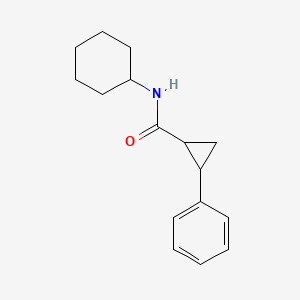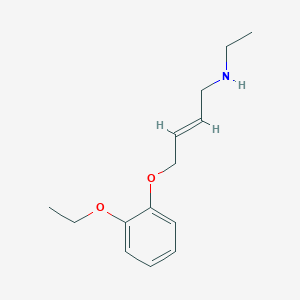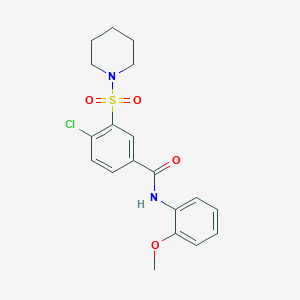
2-(3,4-dihydro-1(2H)-quinolinyl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-1(2H)-quinolinyl)-N-phenylacetamide, also known as DHQA, is a chemical compound that has been researched extensively for its potential use in scientific research applications. DHQA is a synthetic compound that can be synthesized using various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 2-(3,4-dihydro-1(2H)-quinolinyl)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of protein aggregation and the induction of autophagy. 2-(3,4-dihydro-1(2H)-quinolinyl)-N-phenylacetamide has been shown to bind to amyloid beta peptides, which are involved in the development of Alzheimer's disease, and to prevent their aggregation. 2-(3,4-dihydro-1(2H)-quinolinyl)-N-phenylacetamide has also been shown to induce autophagy, a process by which cells remove damaged or dysfunctional proteins and organelles. Further research is needed to fully understand the mechanism of action of 2-(3,4-dihydro-1(2H)-quinolinyl)-N-phenylacetamide.
Biochemical and Physiological Effects:
2-(3,4-dihydro-1(2H)-quinolinyl)-N-phenylacetamide has been shown to have various biochemical and physiological effects, including the inhibition of protein aggregation, the induction of autophagy, and the modulation of ion channels. 2-(3,4-dihydro-1(2H)-quinolinyl)-N-phenylacetamide has also been shown to have anti-inflammatory and antioxidant properties. Further research is needed to fully understand the biochemical and physiological effects of 2-(3,4-dihydro-1(2H)-quinolinyl)-N-phenylacetamide.
実験室実験の利点と制限
2-(3,4-dihydro-1(2H)-quinolinyl)-N-phenylacetamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 2-(3,4-dihydro-1(2H)-quinolinyl)-N-phenylacetamide is also relatively inexpensive compared to other compounds used in scientific research. However, 2-(3,4-dihydro-1(2H)-quinolinyl)-N-phenylacetamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for research on 2-(3,4-dihydro-1(2H)-quinolinyl)-N-phenylacetamide, including the development of new drugs for the treatment of Alzheimer's disease and Parkinson's disease, the study of the mechanism of action of 2-(3,4-dihydro-1(2H)-quinolinyl)-N-phenylacetamide, and the exploration of its potential applications in other areas of scientific research. 2-(3,4-dihydro-1(2H)-quinolinyl)-N-phenylacetamide has shown promising results in these areas, and further research is needed to fully understand its potential.
合成法
2-(3,4-dihydro-1(2H)-quinolinyl)-N-phenylacetamide can be synthesized using various methods, including the Pictet-Spengler reaction, the Skraup reaction, and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an amine and an aldehyde or ketone in the presence of an acid catalyst. The Skraup reaction involves the condensation of an aniline and a ketone or aldehyde in the presence of a strong acid catalyst. The Bischler-Napieralski reaction involves the condensation of an amine and a ketone or aldehyde in the presence of a Lewis acid catalyst. Each of these methods has its advantages and disadvantages, and the choice of method depends on the specific application.
科学的研究の応用
2-(3,4-dihydro-1(2H)-quinolinyl)-N-phenylacetamide has been used in scientific research for various applications, including as a fluorescent probe for imaging lysosomes, as a potential anti-cancer agent, and as a tool for studying protein aggregation. 2-(3,4-dihydro-1(2H)-quinolinyl)-N-phenylacetamide has also been used in the development of new drugs for the treatment of Alzheimer's disease and Parkinson's disease. 2-(3,4-dihydro-1(2H)-quinolinyl)-N-phenylacetamide has shown promising results in these applications, and further research is needed to fully understand its potential.
特性
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(18-15-9-2-1-3-10-15)13-19-12-6-8-14-7-4-5-11-16(14)19/h1-5,7,9-11H,6,8,12-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRMQDCQZAFAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroquinolin-1(2H)-yl)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide](/img/structure/B4974786.png)
![2-cyano-3-{2-[2-(4-nitrophenoxy)ethoxy]phenyl}acrylamide](/img/structure/B4974788.png)

![5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide](/img/structure/B4974801.png)

![ethyl [5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4974814.png)
![6-methyl-N-(3-methylphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4974833.png)

![3-[(2-methyl-5-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4974868.png)

![N-cycloheptyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4974875.png)

![3-chloro-N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4974879.png)